molecular formula C24H28N2O3S2 B2652807 4-methoxy-3,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 954600-45-4

4-methoxy-3,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2652807
CAS No.: 954600-45-4
M. Wt: 456.62
InChI Key: UKNJPUTUMMYMMU-UHFFFAOYSA-N
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Description

The compound 4-methoxy-3,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene sulfonamide core substituted with methoxy and methyl groups at the 3- and 5-positions. The sulfonamide nitrogen is linked to a branched ethyl chain containing a tetrahydroisoquinoline moiety and a thiophene ring.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S2/c1-17-12-22(13-18(2)24(17)29-3)31(27,28)25-14-23(21-9-11-30-16-21)26-10-8-19-6-4-5-7-20(19)15-26/h4-7,9,11-13,16,23,25H,8,10,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNJPUTUMMYMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzene sulfonamide core, followed by the introduction of the methoxy and dimethyl groups through electrophilic aromatic substitution reactions. The tetrahydroisoquinoline and thiophene moieties are then introduced via nucleophilic substitution reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and dimethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the sulfonamide group can produce the corresponding amine derivative.

Scientific Research Applications

4-methoxy-3,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-3,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in Sulfonamide-Based Triazoles ()

Compounds 7–9 from are 1,2,4-triazole-3-thiones with sulfonylphenyl and difluorophenyl substituents. Key comparisons include:

Property Target Compound Triazole Derivatives (7–9)
Core Structure Benzene sulfonamide 1,2,4-Triazole-3-thione
Key Substituents Methoxy, methyl, tetrahydroisoquinoline, thiophene Sulfonylphenyl, difluorophenyl
Synthesis Route Not specified in evidence (likely multi-step alkylation/condensation) Reflux of hydrazinecarbothioamides with NaOH, followed by tautomerization
Spectroscopic Features Anticipated C=S (1240–1255 cm⁻¹) and NH stretches (3150–3400 cm⁻¹) in IR Observed C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) in IR, confirming thione tautomer
Bioactivity Hypothesized CNS activity (tetrahydroisoquinoline) Antifungal/antibacterial (common for triazoles)

The target compound’s tetrahydroisoquinoline and thiophene groups may enhance lipophilicity and blood-brain barrier penetration compared to the polar triazole derivatives.

Sulfonylurea Herbicides ()

Sulfonylureas like metsulfuron-methyl () share the sulfonamide group but link it to a triazine ring via a urea bridge:

Property Target Compound Metsulfuron-Methyl
Core Structure Benzene sulfonamide with ethylamine side chain Sulfonylurea (triazine-linked)
Key Substituents Methoxy, methyl, tetrahydroisoquinoline, thiophene Methoxy, methyl, triazine
Mode of Action Unknown (structural motifs suggest receptor binding) Inhibits acetolactate synthase (ALS) in plants
Applications Potential CNS or antimicrobial use Herbicide (agrochemical)
Metabolic Stability Likely lower (complex side chain) High (urea linkage resists hydrolysis)

The target compound’s ethylamine side chain may reduce herbicidal activity but improve pharmacokinetics for therapeutic use.

Patented Oxazolidinone Derivatives ()

European Patent EP 2 697 207 B1 () discloses sulfonamides with oxazolidinone and trifluoromethyl groups:

Property Target Compound Oxazolidinone Derivatives
Core Structure Benzene sulfonamide with tetrahydroisoquinoline-thiophene Oxazolidinone-sulfonamide hybrid
Key Substituents Methoxy, methyl, thiophene Trifluoromethyl, oxazolidinone, cyclohexenyl
Bioactivity Potential kinase or GPCR modulation Hypothesized antiviral or antibacterial (oxazolidinones)
Electron Effects Thiophene enhances π-π stacking Trifluoromethyl increases electronegativity and stability

The target compound’s thiophene may improve binding to aromatic residues in enzymes, whereas trifluoromethyl groups in patented compounds enhance metabolic resistance.

Biological Activity

4-Methoxy-3,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure incorporates a sulfonamide moiety, which is known for various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of the compound is represented as follows:

C20H26N2O3S\text{C}_{20}\text{H}_{26}\text{N}_2\text{O}_3\text{S}

This structure includes:

  • A methoxy group,
  • A dimethyl substitution,
  • A sulfonamide functional group,
  • A tetrahydroisoquinoline ring,
  • A thiophene ring.

The biological activity of this compound can be attributed to several mechanisms:

  • Glycine Transporter Inhibition : The compound has been identified as a glycine transporter inhibitor. Glycine transporters play a crucial role in regulating synaptic glycine levels in the central nervous system (CNS), which is implicated in various neurological disorders such as schizophrenia and Alzheimer's disease .
  • Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties by modulating glutamatergic signaling pathways. This modulation can help mitigate excitotoxicity associated with neurodegenerative diseases .
  • Antimicrobial Activity : Some sulfonamide derivatives have shown antimicrobial properties, suggesting potential applications in treating bacterial infections. The presence of the thiophene ring may enhance this activity through increased membrane permeability .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Mechanism Reference
Glycine Transport InhibitionModulates synaptic glycine levels
NeuroprotectionReduces excitotoxicity
AntimicrobialDisrupts bacterial cell membranes

Case Study 1: Neuroprotective Effects

In a study conducted on animal models of neurodegeneration, the administration of sulfonamide derivatives similar to our compound demonstrated significant reductions in neuronal loss and improved cognitive function. The mechanism was linked to enhanced glycine receptor activity and reduced oxidative stress .

Case Study 2: Antimicrobial Efficacy

A clinical trial investigated the effectiveness of a related sulfonamide compound against various bacterial strains. Results indicated that the compound exhibited strong antibacterial activity against Gram-positive bacteria, supporting its potential use as an antimicrobial agent .

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